molecular formula C8H8F2N2 B6173580 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole CAS No. 2680536-15-4

1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole

Cat. No. B6173580
CAS RN: 2680536-15-4
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole (DFPEP) is an organic compound that is composed of a pyrazole ring core with a difluoropropyl substituent attached to the 3-position of the ethynyl group. It is a versatile compound that has been used in a variety of applications, including chemical synthesis, drug discovery, and laboratory experiments.

Scientific Research Applications

1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and laboratory experiments. It has been used as a building block for the synthesis of bioactive compounds, such as inhibitors of protein-protein interactions. It has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole is not well understood. However, it is believed that the difluoropropyl substituent may interact with the target protein, leading to a conformational change that affects the binding affinity of the protein. This could potentially lead to the inhibition of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole have not been extensively studied. However, it is believed that it may have anti-inflammatory and anti-cancer effects due to its ability to inhibit protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole in laboratory experiments has several advantages. It is a versatile compound that can be used as a building block for the synthesis of bioactive compounds. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, the use of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole in laboratory experiments also has some limitations. It is a relatively unstable compound, making it difficult to store for long periods of time. It is also highly reactive, making it potentially hazardous to use in experiments.

Future Directions

There are several potential future directions for 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole. It could be used to synthesize novel compounds with potential therapeutic applications. It could also be used to develop more efficient and cost-effective methods for synthesizing bioactive compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole, as well as its mechanism of action.

Synthesis Methods

1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole can be synthesized by a variety of methods, including the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Grignard reaction involves the reaction of an organometallic reagent with an electrophile to form a carbon-carbon bond. Both of these methods have been used to synthesize 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole involves the reaction of 2,2-difluoropropylamine with ethynylpyrazole in the presence of a suitable catalyst.", "Starting Materials": ["2,2-difluoropropylamine", "ethynylpyrazole"], "Reaction": [ "Step 1: Dissolve 2,2-difluoropropylamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add ethynylpyrazole to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a suitable catalyst such as copper(I) iodide or palladium(II) acetate to the reaction mixture.", "Step 4: Heat the reaction mixture to reflux temperature and stir for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent such as diethyl ether or hexane.", "Step 7: Dry the product under vacuum to obtain 1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole as a white solid." ] }

CAS RN

2680536-15-4

Product Name

1-(2,2-difluoropropyl)-3-ethynyl-1H-pyrazole

Molecular Formula

C8H8F2N2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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